2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
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Description
Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the pyrazolopyrimidine core might undergo reactions with nucleophiles or electrophiles, while the thioacetamide group could be involved in reactions with bases or acids .Scientific Research Applications
Anticancer Activity
Compounds related to the chemical structure have been synthesized and tested for their anticancer activity. For instance, the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives demonstrated anticancer potential. These compounds, upon testing on 60 cancer cell lines, showed appreciable growth inhibition against eight cancer cell lines, indicating their potential as anticancer agents (M. M. Al-Sanea et al., 2020).
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized. These complexes, characterized by various spectroscopic methods, exhibited significant antioxidant activity in vitro, suggesting their potential application in addressing oxidative stress-related diseases (K. Chkirate et al., 2019).
Anti-Inflammatory and Analgesic Agents
Compounds derived from similar chemical structures have also shown promising anti-inflammatory and analgesic activities. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. Some of these compounds demonstrated high inhibitory activity and potential as COX-2 selective inhibitors (A. Abu‐Hashem et al., 2020).
Radioligand Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the queried chemical, have been reported as selective ligands of the translocator protein (18 kDa), a marker for neuroinflammation. These compounds, designed with a fluorine atom to enable fluorine-18 labeling, facilitate in vivo imaging using positron emission tomography (PET), offering insights into neurodegenerative diseases (F. Dollé et al., 2008).
Cytotoxic Activity
Additionally, the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-$a$]pyrimidines and related Schiff bases have been explored. These compounds were investigated for their cytotoxicity against four human cancer cell lines, providing a basis for the development of new therapeutic agents (Ashraf S. Hassan et al., 2015).
Properties
IUPAC Name |
2-[1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3S/c1-5-31-23-22(16(3)29-31)28-25(30(24(23)33)13-17-8-6-7-9-20(17)34-4)35-14-21(32)27-18-11-10-15(2)19(26)12-18/h6-12H,5,13-14H2,1-4H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKZJVDQVUCGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3OC)SCC(=O)NC4=CC(=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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